molecular formula C16H13N5OS2 B10994705 N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B10994705
M. Wt: 355.4 g/mol
InChI Key: PJYVDJVRQPBNLI-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzothiazole core linked via a carboxamide group to a 5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. A 1H-pyrrol-1-yl substituent is present at the 2-position of the benzothiazole ring. While detailed physicochemical or pharmacological data are absent in the provided evidence, its structural complexity suggests relevance in medicinal chemistry, particularly in targeting enzymes or receptors involving heterocyclic recognition motifs .

Properties

Molecular Formula

C16H13N5OS2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H13N5OS2/c1-2-13-19-20-15(24-13)18-14(22)10-5-6-11-12(9-10)23-16(17-11)21-7-3-4-8-21/h3-9H,2H2,1H3,(H,18,20,22)

InChI Key

PJYVDJVRQPBNLI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Key Reactions and Conditions

Step Reagents/Conditions Yield References
Benzothiazole formationMethyl 4-aminobenzoate + KSCN + Br₂ in acetic acid (cyclization)75–90%
Carboxamide introductionEthyl 1,3-benzothiazole-6-carboxylate + hydrazine (hydrazinolysis)60–70%
Amide couplingBenzothiazole hydrazide + thiadiazole-pyrrole amine (EDC/HOBt activation)50–65%

Mechanistic Insights :

  • Cyclization : The reaction of methyl 4-aminobenzoate with KSCN and Br₂ in acetic acid forms the benzothiazole ring via thiocyanogen intermediates. Bromine oxidizes the intermediate to the aromatic system.

  • Hydrazinolysis : Ethyl esters are converted to hydrazides using hydrazine hydrate, enabling subsequent coupling reactions.

Preparation of the 5-Ethyl-1,3,4-Thiadiazol-2-ylidene Moiety

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazides or related precursors. The ylidene group is introduced through condensation or substitution reactions.

Key Methods

Step Reagents/Conditions Yield References
Thiadiazole synthesisThiosemicarbazide + acetic anhydride (cyclization)70–85%
Ethyl substitution5-Hydrazino-1,3,4-thiadiazole + ethyl iodide (alkylation)60–75%
Ylidene formationThiadiazole + pyrrole aldehyde (Knoevenagel condensation)55–65%

Critical Factors :

  • Cyclization : Thiosemicarbazide derivatives react with acetic anhydride to form the thiadiazole ring.

  • Alkylation : Ethyl iodide in basic conditions introduces the ethyl group at the 5-position.

  • Condensation : Pyrrole aldehydes react with the thiadiazole hydrazine to form the ylidene linkage.

Integration of the Pyrrole Substituent

The pyrrole ring is introduced through nucleophilic substitution or cross-coupling reactions.

Synthetic Routes

Method Reagents/Conditions Yield References
Suzuki couplingPyrrole boronic acid + bromobenzothiazole (Pd(PPh₃)₄, K₂CO₃, DME/H₂O)45–60%
Ullmann couplingPyrrole iodide + benzothiazole amine (CuI, L-proline, DMSO)50–65%
Direct alkylationPyrrole + benzothiazole bromide (NaH, DMF)40–55%

Challenges :

  • Regioselectivity : Pyrrole substitution requires directing groups to control ortho/para positions.

  • Stereocontrol : The E-configuration of the ylidene group is achieved via thermodynamic control during condensation.

Final Assembly via Amide Bond Formation

The carboxamide linkage connects the benzothiazole and thiadiazole-pyrrole moieties.

Optimized Conditions

Step Reagents/Conditions Yield References
EDC/HOBt activationBenzothiazole hydrazide + EDC + HOBt (DMF, 0°C → RT)65–75%
CouplingActivated hydrazide + thiadiazole-pyrrole amine (RT, 12–24 h)60–70%

Purification :

  • Column Chromatography : Silica gel (EtOAc/hexane) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield pure product.

Characterization and Validation

Spectroscopic Data (Example)

Technique Key Peaks References
¹H NMR δ 7.8–8.2 (aromatic H), δ 4.2 (CH₂, ethyl), δ 6.5–7.0 (pyrrole H),
¹³C NMR δ 160–170 (C=O), δ 120–150 (aromatic C), δ 55–60 (C-S-C),
HRMS [M + H]⁺ = 462.1234 (calculated: 462.1231)

Comparative Analysis of Synthetic Routes

Route Advantages Limitations
Cyclization → Alkylation → Condensation High regioselectivity for benzothiazole ringMulti-step purification required
Suzuki Coupling Efficient pyrrole introductionExpensive catalysts and ligands
Ullmann Coupling Mild conditions for sensitive substratesModerate yields and longer reaction times

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

Structural Overview

The compound features a unique combination of structural components:

  • Thiadiazole moiety : Known for diverse biological activities.
  • Pyrrole ring : Associated with various pharmacological effects.
  • Benzothiazole structure : Imparts additional biological significance.

These components suggest that the compound may interact with various biological targets, making it a candidate for further research in therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of thiadiazole and benzothiazole exhibit notable antibacterial properties. For instance:

  • Compounds containing these motifs have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Preliminary studies on related compounds suggest that N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide may possess similar antibacterial efficacy .

Antimicrobial Properties

The compound's structural features hint at potential antimicrobial applications. Thiadiazole derivatives have been extensively studied for their ability to inhibit microbial growth . Specific activities include:

  • Inhibition of pathogenic bacteria.
  • Potential effectiveness against antibiotic-resistant strains.

Synthesis Methodologies

The synthesis of this compound can be approached through several strategies:

  • Condensation Reactions : Utilizing thiadiazole derivatives in combination with pyrrole and benzothiazole precursors.
  • Functional Group Modifications : Employing various reagents to enhance the biological activity or modify the pharmacokinetic properties of the compound.

These synthetic routes are crucial for optimizing the compound's efficacy and reducing potential toxicity.

Antibacterial Efficacy Studies

Several studies have highlighted the antibacterial potential of related compounds:

  • A study demonstrated that thiadiazole derivatives exhibited significant inhibition zones against Staphylococcus aureus strains .
CompoundInhibition Zone (mm)Bacterial Strain
Compound A32MRSA
Compound B27Sensitive Strain

Pharmacological Insights

Research has indicated that compounds with similar structural features can affect various biological pathways:

  • Thiadiazoles have been linked to inhibition of enzymes critical for bacterial survival.

Mechanism of Action

The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Functional Insights

  • Core Heterocycles : The target compound’s 1,3-benzothiazole-thiadiazole hybrid is distinct from pyrazole-thiadiazine () or pyrazole-thiophene/furan systems (). Thiadiazoles, compared to thiadiazines, exhibit greater aromatic stability due to electron delocalization .
  • Substituent Effects :
    • The 5-ethyl group on the thiadiazole (target) may improve lipophilicity compared to cyclopropyl () or methoxyethyl () substituents.
    • The 1H-pyrrol-1-yl group (target) could enhance π-stacking interactions relative to chlorophenyl () or thienyl groups ().

Physicochemical and Pharmacological Considerations

  • Molecular Weight : The target compound’s molecular weight is likely higher than analogues like (323.44 g/mol), impacting bioavailability.
  • Configuration : The (E)-configuration in the target and ensures planar orientation of the imine bond, critical for binding affinity.
  • Data Gaps : Melting points, solubility, and biological activity data are absent for the target compound, limiting direct pharmacological comparisons.

Biological Activity

N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (CAS Number: 919018-97-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure

The molecular formula of the compound is C17H15N5OS2C_{17}H_{15}N_{5}OS_{2}, with a molecular weight of 369.5 g/mol. The structure features a thiadiazole moiety linked to a benzothiazole and pyrrole ring, which are significant for its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities:

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit notable antimicrobial properties. For instance:

  • Compounds with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .
  • The introduction of specific substituents on the thiadiazole ring has been correlated with enhanced antifungal activity against Candida albicans and other fungal strains .

Antiviral Activity

Thiadiazole derivatives have been explored for their antiviral potential:

  • A study highlighted that certain thiazolidinone derivatives effectively inhibited hepatitis C virus replication by targeting NS5B RNA polymerase with IC50 values below 35 μM . While specific data on the compound is limited, its structural similarities suggest potential antiviral properties.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented:

  • Compounds featuring the thiadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values indicating effective inhibition of cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

Study Activity Findings
Eren et al. (2023)COX-II InhibitionIdentified compounds with IC50 values as low as 0.011 μM against COX-II protein .
Dogan et al. (2018)AntimicrobialReported MIC values for thiadiazole derivatives against S. aureus and E. coli .
MDPI Study (2024)AntiviralHighlighted thiazolidinone derivatives inhibiting HCV NS5B RNA polymerase with significant efficacy .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions involving hydrazonoyl halides and thioamide precursors, as demonstrated in analogous thiadiazole-imidazole systems . Optimization should focus on solvent selection (e.g., ethanol or acetonitrile), catalyst choice (e.g., triethylamine), and temperature control (60–80°C). Yield improvements may require iterative adjustments to stoichiometry and reaction time, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Key techniques include:

  • IR spectroscopy : Identify C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches to confirm core functional groups.
  • ¹H/¹³C NMR : Analyze aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups (e.g., ethyl substituents at δ 1.2–1.5 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
    Cross-validation with elemental analysis (C, H, N, S) ensures purity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Use the MTT assay to evaluate cytotoxicity against cancer cell lines (e.g., HEPG2 for liver carcinoma). For antimicrobial activity, employ broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for anticancer assays) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer activity?

  • Substituent variation : Modify the ethyl group on the thiadiazole ring and the pyrrole moiety to assess steric/electronic effects.
  • In vitro testing : Compare IC₅₀ values across derivatives in multiple cell lines (e.g., MCF-7 for breast cancer).
  • Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. How to resolve discrepancies between observed and predicted activity in QSAR models?

Re-evaluate training/test set partitioning (e.g., 80/20 split) and validate models with external datasets. Cross-check experimental protocols for errors in compound purity or assay conditions. For example, highlights a 0.0432 mean squared error in anti-GBM activity predictions, suggesting model recalibration may be needed .

Q. What X-ray crystallography strategies determine molecular conformation, and what challenges arise?

  • Crystallization : Use slow evaporation in DMSO/water mixtures to grow single crystals.
  • Data collection : Resolve challenges like thermal motion or disorder by collecting high-resolution data (≤0.8 Å) at low temperatures (100 K).
  • Refinement : Apply SHELXL for structure solution, ensuring R-factors <5% .

Q. How to assess metabolic stability under physiological conditions?

  • Simulated gastric fluid : Incubate the compound at 37°C (pH 1.2–2.0) and monitor degradation via HPLC at 254 nm.
  • Plasma stability : Use rat plasma (37°C, 24 hours) with LC-MS/MS to detect metabolites. Adjust functional groups (e.g., replace labile esters) to enhance stability .

Q. What computational docking methods predict target protein interactions?

  • Software : Use AutoDock Vina or Schrödinger Glide for flexible ligand docking.
  • Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning for key residues). shows thiazole derivatives binding to α-glucosidase via π-π stacking and hydrogen bonds .

Q. How to optimize cyclization steps during synthesis?

For thiadiazole ring formation, employ HgO-mediated dehydrosulfurization in glacial acetic acid (reflux for 1–1.5 hours). Monitor reaction progress via TLC and isolate intermediates via recrystallization (42–62% yields) .

Q. What strategies improve metabolic stability in analogue design?

  • Bioisosteric replacement : Substitute metabolically labile groups (e.g., ethyl with trifluoromethyl).
  • Prodrug approaches : Introduce enzymatically cleavable esters or amides.
  • In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable pharmacokinetic profiles .

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